molecular formula C25H15Cl B1495347 2-Chloro-9,9'-spirobi[fluorene]

2-Chloro-9,9'-spirobi[fluorene]

Cat. No.: B1495347
M. Wt: 350.8 g/mol
InChI Key: IUCPHUQIHIUGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-9,9'-spirobi[fluorene] is a halogenated derivative of the rigid, three-dimensional spirobifluorene (SBF) core, a polycyclic aromatic hydrocarbon where two fluorene units are connected perpendicularly via a spiro carbon atom at the 9-position . This specific chlorination at the 2-position makes it a valuable synthetic intermediate for constructing advanced organic electronic materials . The spiro-conjugated structure disrupts π-orbital overlap, endowing derivatives with high thermal stability and unique electronic properties ideal for optoelectronic applications . This compound is primarily used in materials science as a key precursor for the development of hole-transporting materials (HTMs) and luminescent compounds . Its utility is highlighted by the performance of related spirobifluorene and spirofluorenexanthene derivatives, which are crucial components in perovskite solar cells (PSCs), achieving power-conversion efficiencies of over 20% . The chloro substituent serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to tailor the molecule's electronic characteristics for specific device requirements . 2-Chloro-9,9'-spirobi[fluorene] is offered with a guaranteed purity of >98.0% (as determined by GC and titration) and is supplied as a white to light yellow powder or crystal . It is recommended to store this product in a cool, dark place at room temperature . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly prohibited for personal use.

Properties

IUPAC Name

2-chloro-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15Cl/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCPHUQIHIUGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure:

Step Reagents & Conditions Description Yield (%)
1 o-Bromochlorobenzene (0.1 mmol) in methyl tetrahydrofuran + phenylmagnesium bromide (0.15 mmol) in methyl tetrahydrofuran, under argon, 100 °C, 20 h Formation of Grignard reagent intermediate Not specified
2 Add above solution to 2-bromofluorenone (0.1 mmol) in ether, reflux 2 h, hydrolyze, filter Formation of 2-bromo-9,9'-spirobifluorene 76.0%
3 React solid in mixed acid (glacial acetic acid + HCl) at 75 °C for 4 h Acid treatment to complete cyclization and purification -
4 Purify by column chromatography (silica gel, dichloromethane-n-hexane) Isolation of pure 2-bromo-9,9'-spirobifluorene -

The 2-bromo derivative can be further converted to 2-chloro-9,9'-spirobi[fluorene] by halogen exchange reactions or by using chlorinated starting materials under similar conditions.

Notes:

  • The reaction is performed under an inert argon atmosphere to prevent oxidation.
  • The use of Grignard reagents enables selective formation of the spirobifluorene core.
  • Column chromatography with mixed solvents is essential for product purification.

Alternative Synthetic Approaches

From Patent CN105884571B

This patent focuses on a synthetic method for chloro-substituted 9,9'-spirobifluorene derivatives, including 2-chloro-9,9'-spirobi[fluorene]. Key features include:

  • Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) starting from dibromobiphenyl derivatives and fluorene precursors.
  • Halogenation steps employing chlorine sources under controlled conditions.
  • Optimization of reaction temperature and solvent system to maximize yield and selectivity.

Though detailed stepwise conditions are proprietary, the method emphasizes:

  • Use of palladium catalysts for C-C bond formation.
  • Controlled introduction of chlorine substituents.
  • Reaction temperatures ranging from 50 °C to 100 °C.
  • Purification via silica gel chromatography.

Research Findings and Comparative Analysis

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Notes
Grignard-mediated synthesis (CN103333204A) o-Bromochlorobenzene, phenylmagnesium bromide, 2-bromofluorenone Grignard reagent, mixed acid (AcOH + HCl) 100 °C (Grignard formation), reflux (coupling), 75 °C (acid treatment) ~76% for 2-bromo intermediate High selectivity; requires inert atmosphere
Palladium-catalyzed coupling (CN105884571B) Dibromobiphenyl, fluorene derivatives Pd catalyst, chlorine source 50-100 °C, organic solvents Not explicitly stated Suitable for scale-up; versatile for substitution patterns
Direct halogenation (literature reports) 9,9'-spirobifluorene Chlorinating agents (e.g., N-chlorosuccinimide) Mild to moderate temperatures Variable May lead to mixtures; requires careful control

Summary of Key Experimental Parameters

Parameter Typical Range/Value Impact on Synthesis
Atmosphere Argon (inert) Prevents oxidation of reactive intermediates
Temperature 50-100 °C Controls reaction rate and selectivity
Solvents Methyl tetrahydrofuran, ether, dichloromethane, n-hexane Solubility and reaction medium optimization
Purification Silica gel column chromatography Essential for isolating pure product
Reaction Time 8-20 hours Ensures complete conversion

Chemical Reactions Analysis

2-Chloro-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 2-Chloro-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with other molecules in electronic devices. Its spiro structure provides a rigid framework that minimizes intermolecular interactions, enhancing its performance in electronic applications. The chlorine atom can also participate in various chemical reactions, allowing for further functionalization and tuning of its properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Optoelectronic Properties

  • Luminescence Efficiency :

    • 2-Chloro-SBF exhibits moderate photoluminescence quantum yields (PLQYs) in solution (~5–10%), comparable to brominated analogs but lower than pyrenyl- or TADF-modified derivatives (e.g., SP1/SP2 achieve >90% PLQYs in solid state ).
    • SP2-based OLEDs demonstrate superior external quantum efficiency (EQE: 13.43%) compared to 2-Chloro-SBF derivatives due to optimized hole injection and thermal stability .
  • Thermal Stability: 2-Chloro-SBF and its brominated counterpart display high decomposition temperatures (>300°C), typical of spiro-conjugated systems. SP1 and SP2, with bulky acridine/phenothiazine groups, exhibit glass transition temperatures (Tg) >150°C, critical for device longevity .

Device Performance

Compound Device Type Key Metrics Reference
2-Chloro-SBF OLED intermediate Replaces 2-Bromo-SBF in cost-sensitive synthesis
SP2 Green PHOLED EQE: 13.43%; Power efficiency: 21.8 lm/W
M64 (SDPA-APDC TADF emitter) NIR OLED EQE >30% in solution-processed non-doped devices
CzFA (Carbazole-SBF host) Red phosphorescent OLED Current efficiency: 27.8 cd/A; Power efficiency: 21.8 lm/W

Reactivity and Functionalization

  • Halogen Reactivity : The chlorine in 2-Chloro-SBF is less reactive in cross-coupling reactions compared to bromine in 2-Bromo-SBF, limiting its utility in Pd-catalyzed syntheses .
  • Derivatization Flexibility : Pyrenyl- and carbazole-modified SBFs (e.g., 2,7-Di(1-pyrenyl)-SBF) enable tunable emission spectra and enhanced charge transport, outperforming halogenated analogs in luminescent applications .

Research Findings and Trends

  • AIE Properties : Spirobi[fluorene] derivatives with tetraphenylethylene (TPE) cores exhibit aggregation-induced emission (AIE), with solid-state PLQYs >80% due to restricted intramolecular motion .
  • Dipole Orientation : Anchoring 9,9'-spirobi[fluorene] subunits to TADF cores enhances horizontal dipole alignment, boosting OLED efficiency (e.g., EQE >30% in solution-processed devices ).
  • Chiral Derivatives: SBFs with diphenylamino donors and cyano acceptors demonstrate solvent-sensitive circularly polarized luminescence (CPL), expanding applications in chiral optoelectronics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-9,9'-spirobi[fluorene], and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of spirobi[fluorene] derivatives often involves halogenation or cross-coupling reactions. For brominated analogues, routes include Grignard reactions (e.g., 2-bromo-9-fluorenone with biphenylmagnesium bromide) and Miyaura-Suzuki coupling using spirobi[fluorene] bromides and aryl boronic acids . Chlorinated derivatives may follow similar pathways, with reaction conditions (e.g., catalyst choice, temperature, solvent purity) critically affecting yield and purity. For example, palladium catalysts in Suzuki coupling can achieve >75% yields . Purification via column chromatography or recrystallization is essential to isolate high-purity products (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-Chloro-9,9'-spirobi[fluorene] derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming molecular structure and substitution patterns, particularly for distinguishing sp³ vs. sp² carbons in the spirobi[fluorene] core . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Thermogravimetric Analysis (TGA) assesses thermal stability (e.g., 5% weight loss at 423–460°C for spirobi[fluorene]-based materials) . Gas Chromatography-Mass Spectrometry (GC-MS) can monitor reaction intermediates, though high molecular weights may limit volatility .

Advanced Research Questions

Q. How does the introduction of electron-withdrawing substituents (e.g., Cl) at the 2-position affect the optoelectronic properties of spirobi[fluorene] derivatives?

  • Methodological Answer : Chlorine substituents lower the LUMO energy levels via inductive effects, enhancing electron-accepting properties. For example, dicyanovinylene-functionalized spirobi[fluorene] derivatives exhibit LUMO levels as low as -3.63 eV, suitable for organic photovoltaics (OPVs) . Electrochemical analysis (cyclic voltammetry) and UV-Vis spectroscopy quantify these effects, with optical gaps narrowing from 2.56 eV to 2.08 eV upon functionalization . Computational modeling (DFT) can predict substituent impacts on charge transport .

Q. What strategies can mitigate batch-to-batch variability in crystallinity when synthesizing spirobi[fluorene]-based Metal-Organic Frameworks (MOFs)?

  • Methodological Answer : Controlled solvent removal and activation protocols are critical. For the MOF Cu₂L(H₂O)₂·(EtOH)₄ (SBF–Cu), ethanol exchange followed by vacuum drying preserves porosity and crystallinity, achieving a BET surface area of ~1,200 m²/g . Pre-synthetic ligand purification (e.g., via Soxhlet extraction) minimizes impurities that disrupt framework assembly. Single-crystal X-ray diffraction confirms structural integrity .

Q. How do steric effects from the spirobi[fluorene] core influence host-guest interactions in supramolecular chemistry applications?

  • Methodological Answer : The rigid, non-planar spirobi[fluorene] structure creates steric hindrance, limiting guest molecule access in host-guest systems. For enantioselective complexes (e.g., with pyranosides), modifying pendant groups (e.g., carbazoles or methoxy substituents) fine-tunes cavity size and binding affinity . Isothermal Titration Calorimetry (ITC) and ¹H NMR titration quantify binding constants (Kₐ), while molecular dynamics simulations model steric interactions .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the thermal stability of spirobi[fluorene] derivatives in optoelectronic devices?

  • Methodological Answer : Discrepancies often arise from differing annealing protocols or impurity levels. For example, TGA data showing 5% weight loss at 423°C (vs. 460°C) may reflect residual solvents or incomplete polymerization . Cross-validate using Differential Scanning Calorimetry (DSC) to detect glass transition temperatures (Tg) and X-ray Photoelectron Spectroscopy (XPS) to identify surface contaminants. Device testing under controlled atmospheres (e.g., nitrogen vs. ambient) further clarifies degradation mechanisms .

Experimental Design Considerations

Q. What are the key parameters for optimizing 2-Chloro-9,9'-spirobi[fluorene] in OLED emissive layers?

  • Methodological Answer : Prioritize triplet energy (ET) matching between host and dopant. Spirobi[fluorene] derivatives with ET > 2.7 eV prevent exciton quenching in green-emitting devices . Layer thickness (e.g., 30–60 nm via vapor deposition) and cathode composition (e.g., Mg:Ag alloys) optimize electron injection . Electroluminescence quantum efficiency (EQE) and luminance (e.g., >1,000 cd/m² at 10 V) are benchmark metrics .

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